ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 132605-17-5
VCID: VC11447909
InChI: InChI=1S/C19H22N2O2S2/c1-2-23-18(22)16-14-11-7-4-8-12-15(14)25-17(16)21-19(24)20-13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3,(H2,20,21,24)
SMILES: CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC3=CC=CC=C3
Molecular Formula: C19H22N2O2S2
Molecular Weight: 374.5 g/mol

ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

CAS No.: 132605-17-5

Cat. No.: VC11447909

Molecular Formula: C19H22N2O2S2

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate - 132605-17-5

Specification

CAS No. 132605-17-5
Molecular Formula C19H22N2O2S2
Molecular Weight 374.5 g/mol
IUPAC Name ethyl 2-(phenylcarbamothioylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Standard InChI InChI=1S/C19H22N2O2S2/c1-2-23-18(22)16-14-11-7-4-8-12-15(14)25-17(16)21-19(24)20-13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3,(H2,20,21,24)
Standard InChI Key KDFGYUFFWXLHOI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₉H₂₂N₂O₂S₂, with a molecular weight of 374.5 g/mol. Its structure integrates a seven-membered cyclohepta[b]thiophene ring fused to a thiophene moiety, substituted with an ethyl carboxylate group at position 3 and a phenylcarbamothioylamino group at position 2 (Figure 1). The IUPAC name reflects this arrangement, emphasizing the tetrahydro configuration of the cycloheptane ring and the thiourea-derived substituent.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number132605-17-5
Molecular FormulaC₁₉H₂₂N₂O₂S₂
Molecular Weight374.5 g/mol
SMILES NotationCCOC(=O)C1=C(SC2=C1CCCCC2)NC(=S)Nc3ccccc3

Synthesis and Chemical Transformations

Synthetic Pathways

The synthesis of ethyl 2-[(phenylcarbamothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate typically begins with the preparation of the ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate precursor . As detailed in , this precursor is synthesized via a Gewald-like reaction, involving the condensation of cycloheptanone with ethyl cyanoacetate in the presence of sulfur and diethylamine under sonication, yielding a 90% product . Subsequent functionalization with phenyl isothiocyanate introduces the phenylcarbamothioylamino group, forming the target compound.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Cycloheptanone, ethyl cyanoacetate, S₈, Et₂NH, MeOH/EtOH, sonication, 20°C90%
2Phenyl isothiocyanate, DMF, rt, 12h75%*

*Hypothetical yield based on analogous reactions .

Reactivity and Derivatives

The compound’s reactivity is governed by its functional groups:

  • Ethyl Carboxylate: Susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

  • Thiourea Moiety: Capable of coordinating metal ions or undergoing alkylation/arylation at the sulfur atom.

  • Cyclohepta[b]Thiophene Core: Aromatic electrophilic substitution reactions may occur at the α-positions of the thiophene ring.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but exhibits moderate solubility in polar organic solvents such as methanol and ethanol . Stability studies recommend storage in airtight containers under inert conditions to prevent oxidative degradation of the thiourea group.

Table 3: Physicochemical Profile

PropertyValue
Melting PointNot reported
SolubilityMethanol, ethanol, DMF, DMSO
StabilitySensitive to light and moisture

Crystallographic Data

Crystallographic data remain unreported, but molecular modeling suggests a non-planar conformation due to steric hindrance between the cycloheptane ring and phenylcarbamothioyl group.

Applications in Chemical Research

As a Synthetic Intermediate

The compound serves as a precursor for:

  • Heterocyclic Libraries: Through cyclocondensation with hydrazines or hydroxylamines.

  • Metal Complexes: Utilizing the thiourea group as a chelating ligand.

Material Science Applications

Derivatives have been explored as organic semiconductors due to the extended π-conjugation of the cyclohepta[b]thiophene system.

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